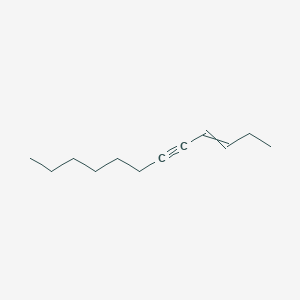

Dodec-3-en-5-yne

Description

Structure

3D Structure

Properties

CAS No. |

79159-60-7 |

|---|---|

Molecular Formula |

C12H20 |

Molecular Weight |

164.29 g/mol |

IUPAC Name |

dodec-3-en-5-yne |

InChI |

InChI=1S/C12H20/c1-3-5-7-9-11-12-10-8-6-4-2/h5,7H,3-4,6,8,10,12H2,1-2H3 |

InChI Key |

ZBXNQRFLQNDVCS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC#CC=CCC |

Origin of Product |

United States |

Synthetic Methodologies for Dodec 3 En 5 Yne and Analogous Enynes

Transition Metal-Catalyzed Coupling Reactions in Dodec-3-en-5-yne Synthesis

Transition metal catalysis is a cornerstone for the assembly of 1,3-enynes, primarily through the cross-coupling of alkenyl and alkynyl precursors. nih.gov Catalysts based on palladium, iron, and nickel have all been successfully employed in these transformations, each offering unique advantages and applications. nih.govorganic-chemistry.orgnih.gov

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed reactions are among the most versatile and well-developed methods for synthesizing 1,3-enynes. nih.gov These approaches include the widely used Sonogashira coupling, as well as other variations like Heck-type couplings and oxidative couplings. nih.gov

The Sonogashira reaction, which involves the coupling of a terminal alkyne with a vinyl or aryl halide, is a premier and widely utilized method for constructing conjugated enynes. nih.govlibretexts.org This reaction is typically catalyzed by a palladium(0) complex with a copper(I) co-catalyst and proceeds in the presence of a base. libretexts.org For the synthesis of a molecule like this compound, this could involve the coupling of 1-heptyne (B1330384) with a 1-halo-1-pentene derivative.

Recent advancements have led to the development of copper-free Sonogashira couplings, which can be advantageous in certain contexts. libretexts.org Furthermore, the reaction has been shown to be effective with various substrates, including the use of triazine esters as acyl electrophiles to produce cross-conjugated enynones under base- and phosphine-ligand-free conditions. mdpi.com The use of "sila"-Sonogashira coupling, employing trimethylsilylacetylene, provides another route to terminal acetylenes. libretexts.org

A specific example relevant to the synthesis of analogous structures is the palladium-catalyzed cross-coupling of 1-(tetrahydropyran-2-yloxy)-5-hexyne with (E)-1,2-dichloroethylene, which yields an (E)-chloroenyne derivative. lew.ro This intermediate can then be further functionalized.

For instance, the development of the "built-in-base" ligand Neolephos (2,2′-bis(tert-butyl(pyridin-2-yl)phosphanyl)-1,1′-binaphthalene) has enabled the selective monoalkoxycarbonylation of 1,3-diynes to produce conjugated enynes with high chemoselectivity. nih.govresearchgate.net The combination of bulky and electron-rich phosphine (B1218219) ligands has been shown to facilitate more efficient Sonogashira couplings. libretexts.org For example, a catalyst generated from Pd(OAc)₂ and bis-(tert-butyl)aminomethylphosphane is reactive enough to catalyze the copper-free Sonogashira reaction of aryl chlorides. libretexts.org In some cases, ligand-free palladium catalysis has been achieved, with additives like tetrabutylammonium (B224687) bromide (TBAB) stabilizing palladium nanoparticles that act as the true catalyst. bohrium.com

The strategic design of ligands has also been crucial in developing enantioselective reactions. For the hydroamination of conjugated enynes to produce chiral allenes, an electron-poor ferrocenyl-PHOX ligand was developed to achieve high enantioselectivity. nih.gov

Table 1: Examples of Ligands in Palladium-Catalyzed Enyne Synthesis

| Ligand | Catalyst System | Reaction Type | Key Features |

| Neolephos | Pd(TFA)₂ | Monoalkoxycarbonylation of 1,3-diynes | High chemoselectivity, "built-in-base" |

| Bis-(tert-butyl)aminomethylphosphane | Pd(OAc)₂ | Copper-free Sonogashira | High reactivity |

| DPEphos | Pd(OAc)₂ | Hydroamination of enynes | Effective for non-enantioselective reactions |

| Electron-poor ferrocenyl-PHOX | Pd catalyst | Enantioselective hydroamination of enynes | High enantioselectivity |

| (rac)-BINAP | Pd(OAc)₂ | N-alkylation of primary amines with aryl bromides | Synthesis of unsymmetrical N-alkyldiarylamines |

Controlling the stereochemistry of the double bond in the enyne moiety is a critical aspect of synthesis. Many palladium-catalyzed reactions proceed with retention of the stereochemistry of the starting materials. libretexts.org For example, the Sonogashira coupling of (E)- or (Z)-bromostyrenes with alkynes using a palladium(II) complex with N,N-dimethylethanolamine as a ligand produces the corresponding conjugated enynes with retention of the double bond configuration. organic-chemistry.org

In a synthesis of a pheromone containing a (5Z,7E)-dodecadienal structure, the stereospecific introduction of the (E)-double bond was achieved via a Pd(0)-catalyzed cross-coupling reaction between a terminal alkyne and (E)-1,2-dichloroethylene. lew.ro Similarly, a Pd(II/IV)-catalyzed oxidative reaction has been developed for the stereospecific conversion of enynes into cyclopropyl (B3062369) ketones, proceeding with a net inversion of geometry relative to the starting olefin. organic-chemistry.org This highlights the ability to control stereochemical outcomes through the choice of catalytic system and reaction conditions.

Ligand Design and Optimization in Palladium Catalysis

Iron-Catalyzed Cross-Coupling Methodologies

As a more earth-abundant and cost-effective alternative to palladium, iron-based catalysts have gained attention for the synthesis of 1,3-enynes. nih.govorganic-chemistry.org Iron-catalyzed cross-coupling reactions provide a practical and efficient route to these valuable compounds.

One prominent method involves the reaction of alkynyl Grignard reagents with alkenyl bromides or triflates in the presence of an iron(III) chloride (FeCl₃) catalyst. organic-chemistry.org The addition of lithium bromide has been found to significantly accelerate this reaction, leading to high yields of the corresponding conjugated enynes. organic-chemistry.org This method demonstrates wide applicability to various terminal alkynes and alkenyl electrophiles and is noted for its simplicity and high selectivity. organic-chemistry.org

Another approach utilizes an iron-catalyzed propargylic C–H functionalization. nih.govacs.org This two-step protocol involves the initial formation of a homopropargylic amine, which then undergoes a Cope elimination upon N-oxidation to yield the 1,3-enyne product. nih.gov This method represents a direct way to install a methylene (B1212753) group alpha to an alkyne. acs.org Iron catalysts have also been employed in domino reactions, such as the cycloisomerization/cross-coupling of enyne derivatives with alkyl Grignard reagents. researchgate.netbeilstein-journals.org

Table 2: Iron-Catalyzed Enyne Synthesis Reactions

| Reactants | Catalyst System | Reaction Type | Key Features |

| Alkynyl Grignard reagent + Alkenyl bromide/triflate | FeCl₃, LiBr | Cross-coupling | Cost-effective, high yield, stereoselective |

| Alkyl-substituted alkyne + Iminium electrophile | Cationic iron complexes | Propargylic C–H functionalization / Cope elimination | Direct functionalization, forms 1,3-enynes |

| Enyne derivative + Alkyl Grignard reagent | Fe(acac)₃ | Cycloisomerization/cross-coupling | Domino reaction, high diastereoselectivity |

Nickel-Catalyzed Reactions for Enyne Assembly

Nickel catalysis offers another powerful tool for the synthesis of enynes, often exhibiting unique reactivity and selectivity. nih.govrsc.org Nickel-catalyzed reactions have been developed for the cross-coupling of various substrates to form enyne structures.

For instance, nickel catalysts can facilitate the coupling of alkynylmagnesium bromides with (E)-1-arylseleno-substituted 1,3-enynes to stereoselectively produce (E)-enediynes. tandfonline.com Nickel-catalyzed cyclization reactions of 1,6-enynes and 1,7-enynes have also been reported, where the choice of ligand can dictate the regioselectivity of the reaction, leading to different cyclic products. nih.govrsc.org Furthermore, nickel-catalyzed reductive coupling reactions of 1,6-enynes with aldehydes have been studied, providing insights into the stereospecificity of these transformations. mit.edu

Copper-Mediated Syntheses of this compound Precursors

Copper-catalyzed cross-coupling reactions are a cornerstone for the formation of carbon-carbon bonds, including those found in enyne structures. A mild and efficient copper-catalyzed Hiyama-type cross-coupling of vinylsiloxanes with bromoalkynes has been developed for the synthesis of various sensitive enynes. organic-chemistry.org This method offers a valuable route to enyne precursors. Another significant copper-mediated approach involves the coupling of terminal alkynes with vinyl halides, a reaction often performed in conjunction with a palladium co-catalyst in what is known as the Sonogashira coupling. organic-chemistry.org For instance, the reaction of 1-heptyne with a suitable five-carbon vinyl halide in the presence of a copper(I) catalyst would be a direct pathway to this compound precursors. Furthermore, copper catalysis is effective in the coupling of Grignard reagents with triflates, which can be adapted for enyne synthesis. researchgate.net

| Reactants | Catalyst/Reagents | Product Type | Reference |

| Vinylsiloxanes, Bromoalkynes | Copper Catalyst | Sensitive Enynes | organic-chemistry.org |

| Terminal Alkynes, Vinyl Halides | Pd/Cu Catalyst (Sonogashira) | 1,3-Enynes | organic-chemistry.org |

| Alkyl Triflates, Alkyl Grignard Reagents | Copper Catalyst | Coupled Products | researchgate.net |

Gold-Catalyzed Approaches to Enyne Systems

Gold catalysts have emerged as powerful tools for the electrophilic activation of alkynes, enabling a variety of transformations, including the synthesis and cyclization of enynes. acs.org Gold(I) catalysts, in particular, are effective in promoting the cycloisomerization of 1,n-enynes to form various carbo- and heterocyclic structures. beilstein-journals.orgfrontiersin.org For example, the gold-catalyzed cyclization of 1,6-enynes can proceed through a 5-exo-dig pathway to generate exo-cyclopropyl gold carbene intermediates, which can then be trapped or undergo further reactions. acs.org While direct synthesis of a linear enyne like this compound via gold catalysis is less common, these methods are paramount for the subsequent functionalization and elaboration of enyne systems into more complex molecules. acs.orgnih.gov Gold catalysts can also facilitate cascade reactions of hydroxy enynes to produce diverse products like oxanorbornenes and naphthalene (B1677914) derivatives, demonstrating the versatility of gold in enyne chemistry. nih.gov

| Reaction Type | Catalyst System | Substrate | Product | Reference |

| Cycloisomerization | PPh3AuCl/AgSbF6 | 1,6-Enynes | Functionalized Carbo- and Heterocycles | beilstein-journals.org |

| Cascade Reaction | Gold Catalyst | Hydroxy Enynes | Oxanorbornenes, Naphthalene Derivatives | nih.gov |

| Cyclization/Hydroboration | Gold Catalyst | 1,6-Enynes | Bicyclo[3.1.0]hexane Boranes | acs.org |

Manganese-Catalyzed Alkenylation Reactions

Manganese catalysis offers an economical and sustainable alternative for the synthesis of enynes. A highly selective manganese(I)-catalyzed C-H alkenylation of arenes and heteroarenes with 1,3-diynes has been developed. researchgate.netsci-hub.stacs.org This method is atom-economical and overcomes challenges related to regio-, chemo-, and stereoselectivity, providing single isomers of 1,3-enynes. researchgate.netsci-hub.stacs.org The reaction demonstrates broad functional group tolerance and can be scaled up for preparative applications. researchgate.netsci-hub.st While this specific protocol involves the functionalization of diynes, the underlying principles of manganese-catalyzed C-H activation and subsequent coupling can be envisioned for the synthesis of enynes from different starting materials. For instance, a manganese-catalyzed hydroarylation of unsymmetrical 1,3-diynes has been reported to produce Z-enynes. sci-hub.st Additionally, manganese catalysts have been employed for the ortho-C–H alkenylation of aromatic N–H imidates with terminal alkynes, yielding E-configured olefins. acs.org

| Reaction | Catalyst | Substrates | Key Features | Reference |

| C-H Alkenylation | Mn(I) Complex | Arenes/Heteroarenes, 1,3-Diynes | High selectivity, atom economy | researchgate.netsci-hub.stacs.org |

| Hydroarylation | Dimeric Manganese Catalyst | Unsymmetrical 1,3-Diynes | Modular synthesis of Z-enynes | sci-hub.stchinesechemsoc.org |

| ortho-C–H Alkenylation | MnBr(CO)5/Cy2NH | Aromatic N–H Imidates, Terminal Alkynes | High chemo-, regio-, and stereoselectivity | acs.org |

Classical and Modern Non-Metallic Synthetic Routes

Grignard Reagent-Mediated Transformations

Grignard reagents are fundamental in organic synthesis for forming carbon-carbon bonds. In the context of enyne synthesis, alkynyl Grignard reagents are particularly useful. organic-chemistry.org They can be prepared from terminal alkynes and subsequently reacted with various electrophiles. For example, the reaction of an alkynyl Grignard reagent with an alkenyl bromide or triflate in the presence of an iron catalyst provides a direct route to conjugated enynes. organic-chemistry.org Iron-catalyzed carbomagnesiation of conjugated diynes with Grignard reagents also yields polysubstituted 1,3-enyne derivatives. thieme-connect.com Furthermore, Grignard reagents are used in 1,5-substitution reactions of enyne acetates and oxiranes, promoted by iron compounds, to produce vinylallenes. mdpi.comcore.ac.uk The reaction of alkyl- or cycloalkyl-substituted alkynyl Grignard reagents with menthyl-p-toluenesulfinate can lead to the formation of enyne sulfoxide (B87167) derivatives. nih.gov

| Reactants | Catalyst/Promoter | Product | Reference | | --- | --- | --- | --- | --- | | Alkynyl Grignard Reagent, Alkenyl Bromide/Triflate | FeCl3 | Conjugated Enyne | organic-chemistry.org | | Conjugated Diyne, Grignard Reagent | FeCl2 | Polysubstituted 1,3-Enyne | thieme-connect.com | | Enyne Acetate/Oxirane, Grignard Reagent | Iron Compound | Vinylallene | mdpi.comcore.ac.uk | | Alkynyl Grignard Reagent, Menthyl-p-toluenesulfinate | - | Enyne Sulfoxide | nih.gov |

Wittig Olefination and its Variants for Double Bond Formation

The Wittig reaction is a classic and powerful method for the formation of carbon-carbon double bonds by reacting a phosphonium (B103445) ylide (Wittig reagent) with an aldehyde or ketone. wikipedia.org To synthesize this compound, one could envision a retrosynthetic approach where the double bond is formed via a Wittig reaction. This would involve reacting a C7-alkynyl phosphonium ylide with a C5-aldehyde, or a C5-alkenyl phosphonium ylide with a C7-alkynal. The stereochemistry of the resulting double bond can often be controlled by the choice of ylide (stabilized vs. non-stabilized) and reaction conditions. wikipedia.orgharvard.edu For instance, stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides often lead to (Z)-alkenes. wikipedia.org Modifications to the standard Wittig protocol, such as the Schlosser modification, allow for the selective synthesis of (E)-alkenes even with non-stabilized ylides. wikipedia.orgharvard.edu

| Reactants | Key Feature | Typical Product Stereochemistry | Reference |

| Aldehyde/Ketone, Phosphonium Ylide | C=C bond formation | Dependent on ylide and conditions | wikipedia.orgtcichemicals.com |

| Aldehyde, Non-stabilized Ylide | Kinetic control | (Z)-alkene | wikipedia.orgharvard.edu |

| Aldehyde, Stabilized Ylide | Thermodynamic control | (E)-alkene | wikipedia.org |

| Aldehyde, Non-stabilized Ylide (Schlosser mod.) | Betaine chemistry | (E)-alkene | wikipedia.orgharvard.edu |

Isomerization and Rearrangement Strategies

Isomerization and rearrangement reactions provide strategic pathways to access complex enyne structures from simpler precursors. Metal-catalyzed cycloisomerization of 1,n-enynes is a prominent example, where metals like gold, platinum, or palladium can induce skeletal rearrangements to form a variety of cyclic products. acs.orgnih.gov For instance, gold-catalyzed reactions of 1,6-enynes can lead to rearranged dienes via cyclopropylcarbenes. acs.org Platinum(II) chloride has been shown to catalyze the cycloisomerization of 1,8-enynes to produce tetrahydropyridine (B1245486) derivatives through a researchgate.netresearchgate.net-sigmatropic rearrangement. acs.org While these examples often lead to cyclic products, under specific conditions, isomerization can be controlled to yield linear products. For example, the photocycloaddition of 2-pyridones with enynes can form reactive cyclooctatrienes that subsequently isomerize to 1,3-dienes. acs.org These strategies highlight the potential to access diverse enyne architectures through controlled molecular rearrangements.

| Reaction Type | Catalyst/Conditions | Substrate | Product Type | Reference |

| Cycloisomerization | Gold Catalyst | 1,6-Enyne | Rearranged Dienes | acs.org |

| Cycloisomerization | Platinum(II) Chloride | 1,8-Enyne | Tetrahydropyridines | acs.org |

| Photocycloaddition/Isomerization | UV light | 2-Pyridone, Enyne | 1,3-Dienes | acs.org |

| Gold-catalyzed Rearrangement | Gold(I) Catalyst | Cyclopropane-tethered 1,5-enynes | Indenes | researchgate.net |

Dehydration Reactions for Enyne Generation

Dehydration reactions represent a key strategy for the formation of the enyne moiety. These methods often involve the elimination of water or a related small molecule from a suitable precursor, such as a propargyl or allenyl alcohol, to generate the conjugated double and triple bond system.

One notable approach is the stereoselective synthesis of (Z)-1,3-enynes through the dehydration of allenic bromohydrins. Research has demonstrated that using a catalytic amount of Scandium(III) triflate (Sc(OTf)₃) can effectively promote this transformation. nih.govacs.org Initial studies exploring the use of triflic acid for the dehydration of bromohydrin precursors like 5a (see table below) led to the generation of the desired enyne 1a , but also significant amounts of an enone byproduct 1a' . acs.org Optimization revealed that a catalytic quantity (0.5 mol%) of Sc(OTf)₃ provided the desired enyne with better selectivity. acs.org This method highlights the utility of Lewis acids in facilitating the formation of enynes from allenic alcohols, a process that can be challenging due to competing rearrangement pathways. acs.org

Another significant pathway involves the dehydration of propargyl alcohols. acs.org An iron(III)-catalyzed dehydration of propargyl alcohols, promoted by a 1,2,3-triazole, has been shown to produce conjugated (Z)-enynes with excellent stereoselectivity and in good to excellent yields. acs.org Additionally, hot water has been utilized as a mild acidic catalyst to promote the 1,n-rearrangement of allylic alcohols, which in some cases can generate conjugated enyne structures. acs.org A one-pot method employing samarium diiodide has also been developed to promote the condensation of ferrocenyl carbonyls with halides, followed by dehydration, to yield various ferrocenyl alkenes, dienes, and enynes. nih.gov

Table 1: Lewis Acid Promoted Dehydration of Allenic Bromohydrin 5a Data sourced from Lin et al., 2016. acs.org

| Entry | Lewis Acid (mol%) | Solvent | Ratio (1a:1a')b | Yield (%) |

|---|---|---|---|---|

| 1 | TfOH (1.0) | CH₂Cl₂ | 1:0.3 | 85 |

| 2 | Sc(OTf)₃ (1.0) | CH₂Cl₂ | 1:0.09 | 89 |

| 3 | Sc(OTf)₃ (0.5) | CH₂Cl₂ | 1:0.09 | 90 |

| 4 | In(OTf)₃ (1.0) | CH₂Cl₂ | 1:0.17 | 81 |

| 5 | Bi(OTf)₃ (1.0) | CH₂Cl₂ | 1:0.13 | 87 |

a Conditions: 5a (0.4 mmol), Lewis acid, and solvent (2.5 mL). b Ratio was determined by using ¹H NMR.

Stereoselective Synthesis of this compound and Related Enyne Isomers

The control of stereochemistry is paramount in modern organic synthesis. For a molecule like this compound, this involves managing the absolute configuration at any chiral centers (enantioselectivity and diastereoselectivity), the geometry of the double bond (E/Z stereochemistry), and the position of the functional groups (regioselectivity).

Enantioselective Approaches in Enyne Formation

Enantioselective methods are crucial for synthesizing chiral enynes, which are valuable synthons. While not always applied directly to this compound, these strategies establish key principles for asymmetric synthesis in this compound class.

One powerful strategy is the catalytic asymmetric 1,4-difunctionalization of 1,3-enynes. For example, a copper-catalyzed radical process enables the enantioselective formation of axially chiral allenes. acs.org This method addresses the challenge of controlling stereochemistry with free allenyl radicals and provides access to previously inaccessible chiral allenes. acs.org Similarly, a dual photoredox and copper catalysis system has been developed for the enantioselective 1,4-carbocyanation of 1,3-enynes, yielding axially chiral tetrasubstituted allenes with high enantioselectivity. organic-chemistry.org

Palladium-catalyzed enantioselective allylic C-H alkylation of 1,4-enynes has been introduced to construct chiral skipped enynes with continuous tertiary or quaternary stereogenic centers. rsc.org Furthermore, highly enantioselective copper-catalyzed propargylic amination reactions provide access to chiral N-tethered 1,6-enynes, which are precursors to a variety of nitrogen-containing heterocycles. tandfonline.com These methods showcase the power of transition metal catalysis in creating stereodefined enyne structures.

Diastereoselective Control in this compound Synthesis

Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters. In the context of enyne synthesis, this can involve creating new stereocenters adjacent to the enyne moiety or within the carbon chain.

Organoaluminium reagents have been shown to add to ketone groups positioned on the side-chain of π-allyltricarbonyliron lactone complexes with excellent diastereocontrol, affording tertiary alcohol complexes. psu.edu This demonstrates how a chiral auxiliary (the iron complex) can direct the stereochemical outcome of a reaction on a remote functional group. For instance, the addition of an alkynylaluminium reagent to ketone complex 9a yielded the alcohol 32 as a single diastereomer (>98% de). psu.edu

Palladium-catalyzed alkoxycarbonylation of 2,4-enyne carbonates is another method where stereocontrol is critical. The reaction proceeds to form 2,3,5-trienoates, and the stereochemistry is influenced by the geometry of the starting enyne. liverpool.ac.uk Enantiopure enyne carbonates can undergo this reaction with a transfer of chirality from a stereocenter to the allene (B1206475) axis, with the efficiency of this transfer depending on the steric bulk of the substituents. liverpool.ac.uk Cycloisomerization reactions of acyclic enynes, such as the rhodium-catalyzed conversion of enynes to cyclic dienes, also proceed with high diastereoselectivity, setting multiple contiguous stereocenters in a single step. nih.govorganic-chemistry.org

Control of E/Z Stereochemistry of the Double Bond

The geometry of the carbon-carbon double bond in enynes is a critical stereochemical feature. Various synthetic methods offer selective access to either the (E) or (Z) isomer.

Synthesis of (Z)-Enynes: The Wittig reaction is a classic method for forming alkenes with defined stereochemistry. The olefination of an alkynal with a phosphorus ylide can be controlled to favor the (Z)-isomer. For example, the synthesis of (Z)-16,16-diethoxyhexadec-3-en-5-yne (7) was achieved via the cis-selective Wittig reaction of an aldehyde with n-propyl triphenylphosphonium bromide, using potassium bis(trimethylsilyl)amide as the base at low temperature (−70 °C). mdpi.com Dehydration of specific precursors can also yield (Z)-enynes. As mentioned previously, the Sc(OTf)₃-catalyzed dehydration of allenic bromohydrins acs.org and the iron(III)-catalyzed dehydration of propargyl alcohols are highly selective for the (Z)-isomer. acs.org Furthermore, hydroboration of 1,3-diynes, such as dodeca-5,7-diyne, with disiamylborane (B86530) followed by protonolysis yields the corresponding (Z)-enyne, for example, (Z)-dodec-5-en-7-yne, with high selectivity. rsc.org

Synthesis of (E)-Enynes: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are powerful tools for constructing (E)-enynes. The coupling of an (E)-vinyl halide with a terminal alkyne typically proceeds with retention of the double bond geometry. For example, the synthesis of (E)-1,1-Diethoxydodec-7-en-5-yne (7) was accomplished via the Pd(PPh₃)₄-catalyzed cross-coupling of (E)-1-iodohex-1-ene with a functionalized hexynylmagnesium bromide reagent. thieme-connect.com This strategy was also used to prepare (E)-1-(tetrahydropyran-2-yloxy)-dodec-7-en-5-yne. lew.ro Another approach involves the copper(II)-mediated coupling of (E)-alkenylboranes with in situ generated alkynylcopper compounds, which provides (E)-1,3-enynes in good yields. For instance, the reaction of (E)-hex-1-enylbis(1,2-dimethylpropyl)borane with hexynylcopper in the presence of copper(II) nitrate (B79036) trihydrate afforded (E)-dodec-5-en-7-yne. rsc.org

Table 2: Selected Methods for Stereocontrolled Enyne Synthesis

| Target Enyne Type | Method | Key Reagents/Catalyst | Stereochemical Outcome | Ref. |

|---|---|---|---|---|

| (Z)-Enyne | Wittig Reaction | n-PrPh₃PBr, KHMDS | High Z-selectivity | mdpi.com |

| (Z)-Enyne | Dehydration | Allenic bromohydrin, Sc(OTf)₃ | High Z-selectivity | acs.org |

| (Z)-Enyne | Hydroboration-Protonolysis | 1,3-Diyne, Disiamylborane; Acetic Acid | High Z-selectivity | rsc.org |

| (E)-Enyne | Sonogashira Coupling | (E)-Vinyl iodide, Terminal alkyne, Pd(PPh₃)₄ | Retention of E-geometry | thieme-connect.com |

Regioselective Considerations in En-yne Construction

Regioselectivity refers to the control of where a reaction occurs on a molecule with multiple reactive sites. In the synthesis of substituted enynes, this is crucial for ensuring the correct connectivity of the final product.

Nickel-catalyzed [4+2] cycloadditions of 1,3-enynes with 3-azetidinones demonstrate the importance of regiocontrol. It was found that 1,3-enynes serve as effective surrogates for internal alkynes that would otherwise give poor regioselectivity. acs.orgacs.orgliverpool.ac.uknih.gov The substitution pattern on the enyne directs the cycloaddition, allowing for complementary access to different regioisomers of the resulting pyridine (B92270) precursors. acs.orgacs.orgnih.gov For example, a study showed that the directing power of the double bond in 1,4-disubstituted enynes was slightly greater than in 2,4-disubstituted or trisubstituted enynes, but the effect persisted even with similarly sized substituents on the alkyne. acs.orgliverpool.ac.uk

In palladium-catalyzed cross-coupling reactions to form 1,5-enynes from propargylic electrophiles and allylboronates, regioselectivity between the desired enyne and the isomeric allene product is a key challenge. The choice of ligand was found to be critical, with bidentate phosphine ligands like rac-binap significantly favoring the formation of the 1,5-enyne product over allenes. lew.ro Similarly, copper-catalyzed 1,4-difunctionalization of 1,3-enynes with radical precursors can be complicated by the rearrangement between propargylic and allenyl radical intermediates, making regioselectivity a challenge to control. acs.org

Novel Synthetic Strategies for Enyne Systems

Modern organic synthesis continuously seeks more efficient and innovative routes to important molecular scaffolds. Enyne metathesis is a prime example of a novel strategy that has transformed the synthesis of diene-containing structures. rsc.orgmdpi.com This reaction, promoted by ruthenium carbene catalysts, involves the reorganization of bonds between an alkene and an alkyne to form a conjugated diene. It can be performed in an intramolecular (ring-closing) or intermolecular fashion. rsc.org

Another innovative approach is the development of one-pot sequences that build complexity rapidly from simple starting materials. A versatile method for synthesizing conjugated enynes starts from carbonyl compounds. organic-chemistry.org This one-pot procedure involves the in situ generation of both an alkenyl nonaflate and a terminal alkyne from their respective carbonyl precursors, followed by a Sonogashira cross-coupling reaction to furnish the final enyne product. The use of non-nucleophilic phosphazene bases is key to the success of this sequence. organic-chemistry.org

Cascade reactions that form multiple bonds in a single operation represent another frontier. A three-component radical 1,4-diacylation/cycloisomerization of 1,3-enynes, co-catalyzed by an N-heterocyclic carbene (NHC) and an organophotocatalyst, provides a direct route to polysubstituted furans. mdpi.com These advanced strategies highlight the ongoing evolution of synthetic chemistry toward greater efficiency and molecular complexity.

Utilizing Masked Alkynes in Oligoyne Assembly

The synthesis of oligoynes, which are molecules containing multiple alternating single and triple carbon-carbon bonds, often faces challenges due to the instability of terminal polyyne intermediates. A robust strategy to circumvent this issue involves the use of "masked alkyne equivalents" (MAEs). chemrxiv.orgchemrxiv.org This precursor route conceals the reactive alkyne functionality until the desired carbon backbone is fully assembled, thereby avoiding unwanted side reactions and decomposition. chemrxiv.org

One common approach uses cobalt complexes, such as dicobalt octacarbonyl, to protect the C≡C triple bond. researchgate.net These cobalt-masked alkynes are stable under various reaction conditions, including Glaser coupling, which is used to link alkyne units together. chemrxiv.org Once the full carbon chain is constructed, the cobalt masking groups can be removed under mild conditions to reveal the final polyyne structure. chemrxiv.org This method prevents the loss of acetylenic units and is not limited by the diminishing stabilizing effect of end-groups as the chain length increases. chemrxiv.org For a molecule like this compound, this strategy could involve coupling smaller masked enyne or alkyne fragments to build the 12-carbon skeleton, followed by a final deprotection step.

Another effective masking strategy employs β-chlorovinylsilanes. These compounds serve as stable precursors to alkynes and can be selectively converted to the desired triple bond through the action of fluoride. This technique has been successfully applied to the assembly of complex oligoynes, including the synthesis of an aryl-end-capped dodecayne. organic-chemistry.org

Table 1: Masked Alkyne Strategies for Oligoyne Synthesis

| Masking Group | Unmasking Condition | Key Advantages |

|---|---|---|

| Cobalt Carbonyl Complexes | Mild oxidation | Stabilizes labile polyynes; allows for stepwise assembly. chemrxiv.orgresearchgate.net |

| β-Chlorovinylsilanes | Fluoride source | Offers an alternative to oxidative coupling; selective deprotection. organic-chemistry.org |

Chemoenzymatic Approaches to Enyne Scaffolds

Chemoenzymatic synthesis integrates the high selectivity of biological catalysts with traditional chemical reactions to construct complex molecules, particularly those with specific stereochemistry. nih.govresearchgate.net Enzymes are often employed in the early stages of a synthetic route to generate chiral building blocks that are otherwise difficult to produce. nih.gov

In the context of enyne synthesis, enzymes can be used for the kinetic resolution of racemic alcohols, providing enantiomerically pure precursors. For example, the desymmetrization of a diacetate using an enzyme can produce a chiral monoacetate, which can then be chemically elaborated into an enyne precursor for subsequent reactions like ring-closing metathesis. This combined approach is powerful for creating structurally diverse and optically active scaffolds. While a direct chemoenzymatic synthesis of this compound is not prominently documented, the principles are applicable. A hypothetical route could involve the enzymatic resolution of a racemic alcohol precursor, such as hex-1-en-3-ol, to isolate a specific enantiomer. This chiral alcohol could then be used in subsequent chemical steps, such as coupling reactions, to build the full dodecenyne carbon chain with a defined stereocenter. The use of enzymes in this manner allows for the synthesis of complex natural product analogs from common intermediates. nih.gov

Deprotonation and Quenching Reactions for Enyne Formation

A fundamental and widely used method for constructing the carbon framework of alkynes and enynes involves the deprotonation of a terminal alkyne followed by quenching the resulting acetylide anion with an electrophile. masterorganicchemistry.com Terminal alkynes have a relatively acidic C-H bond (pKa ≈ 25) and can be readily deprotonated by a strong base, such as sodium amide (NaNH₂) or organolithium reagents like n-butyllithium, to form a highly nucleophilic acetylide. masterorganicchemistry.com

This acetylide can then undergo an SN2 reaction with a suitable electrophile, typically a primary alkyl halide, to form a new carbon-carbon bond and extend the chain. masterorganicchemistry.com For instance, to synthesize an analogue of this compound, one could start with 1-hexyne, deprotonate it to form the hexynylide anion, and then react it with a 6-carbon alkyl halide. This alkylation of acetylides is a cornerstone of alkyne chemistry. masterorganicchemistry.com

Another powerful application of deprotonation in enyne synthesis is the Wittig reaction. wikipedia.orgorganic-chemistry.org This method is used to form the alkene component of the enyne. The process begins with the deprotonation of a phosphonium salt using a strong base to generate a phosphorus ylide (a Wittig reagent). organic-chemistry.orglibretexts.org This ylide then reacts with an aldehyde or ketone. For example, to synthesize a (Z)-enyne like (Z)-16,16-diethoxyhexadec-3-en-5-yne, an ylide prepared from n-propyl triphenylphosphonium bromide is reacted with an alkynal. mdpi.com The use of specific bases and reaction conditions, such as employing potassium bis(trimethylsilyl)amide at low temperatures, ensures high selectivity for the (Z)-alkene isomer. mdpi.com

Cross-coupling reactions, such as the Sonogashira coupling, also rely on an in-situ deprotonation step. organic-chemistry.org In this reaction, a terminal alkyne couples with a vinyl or aryl halide, catalyzed by palladium and copper complexes in the presence of an amine base. organic-chemistry.orgrsc.org The amine deprotonates the alkyne to form a copper acetylide, which then participates in the catalytic cycle. This method has been used to stereoselectively synthesize (E)-enyne structures by coupling a terminal alkyne with an (E)-vinyl halide. lew.ro For example, the synthesis of (E)-1-(tetrahydropyran-2-yloxy)-dodec-7-en-5-yne, a close analogue of the target compound, was achieved via a Pd/Cu-catalyzed coupling of a protected 5-hexyn-1-ol (B123273) with (E)-1,2-dichloroethylene, followed by an iron-catalyzed coupling with a butyl Grignard reagent to complete the carbon chain. lew.ro

Table 2: Key Coupling Reactions for Enyne Synthesis

| Reaction Name | Coupling Partners | Key Reagents/Catalysts | Stereochemical Outcome | Ref. |

|---|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne + Vinyl Halide | PdCl₂(PPh₃)₂, CuI, Amine Base | Retains stereochemistry of vinyl halide | rsc.orglew.ro |

| Wittig Reaction | Phosphorus Ylide + Aldehyde/Ketone | Strong Base (e.g., KHMDS) | (Z)-selective with non-stabilized ylides | organic-chemistry.orgmdpi.com |

| Acetylide Alkylation | Acetylide Anion + Alkyl Halide | Strong Base (e.g., NaNH₂) | SN2 substitution | masterorganicchemistry.com |

Reactivity and Mechanistic Investigations of Dodec 3 En 5 Yne

Cycloaddition Reactions Involving Dodec-3-en-5-yne and Related Enyne Substrates

The unique arrangement of a double and a triple bond in conjugation makes enynes versatile participants in a wide array of cycloaddition reactions, allowing for the rapid construction of complex cyclic and polycyclic frameworks.

The [3+2] cycloaddition is a powerful method for constructing five-membered rings. In the context of enyne chemistry, a common strategy involves the reaction of the alkyne moiety with a 1,3-dipole. One of the most effective methods for generating a suitable dipole is the ring-opening of donor-acceptor (DA) aziridines.

Under Lewis acid catalysis, DA aziridines featuring ester groups on the ring undergo heterolytic cleavage of the carbon-carbon bond to form transient azomethine ylide intermediates. rsc.orgrsc.org These ylides readily participate in [3+2] cycloaddition reactions with various dipolarophiles, including the alkyne portion of enyne substrates. rsc.org The development of asymmetric variants of this reaction is challenging due to the congested nature of the aziridine (B145994) and the transient character of the ylide intermediate. rsc.org To overcome this, a relay catalysis approach has been developed, where an achiral Lewis salt like LiNTf₂ promotes the formation of the azomethine ylide, which is then intercepted by a chiral Nd(III)–N,N′-dioxide complex that governs the enantioselective cycloaddition step. rsc.orgrsc.org Other metal catalysts, including ruthenium and palladium, have also been employed to facilitate formal [3+2] cycloadditions of enynes, leading to diverse bicyclic products. acs.orgresearchgate.net

| Enyne/Alkyne Substrate | Dipole Precursor | Catalyst System | Product Type | Ref. |

| Activated Alkynes | Donor-Acceptor Aziridine | Visible Light / Ru-complex | Pyrroline Derivatives | x-mol.com |

| 2-Nitro-1,3-enynes | Vinylaziridines | Palladium Catalyst | Cyclic 1,3-dien-5-yne | researchgate.net |

| General Alkynes | N-tosylaziridinedicarboxylates | Lewis Acids (e.g., ZnCl₂) | Functionalized Pyrrolidines | rsc.org |

| Aldehydes (as dipolarophile) | Donor-Acceptor Aziridine | Nd(OTf)₃/N,N′-dioxide/LiNTf₂ | Chiral cis-1,3-oxazolidines | rsc.orgrsc.org |

Higher-order cycloadditions provide efficient routes to medium-sized rings, which are challenging to synthesize by other means. A rhodium-catalyzed [5+1+2] cycloaddition has been developed for the synthesis of eight-membered carbocycles. pku.edu.cn This reaction utilizes yne-3-acyloxy-1,4-enynes (YACEs) as the five-carbon component, carbon monoxide (CO) as the one-carbon unit, and an alkyne as the two-carbon partner. pku.edu.cn

Quantum chemical calculations have elucidated the mechanistic pathway, showing that the reaction proceeds through several key steps. pku.edu.cn A critical feature is a 1,2-acyloxy migration, which is favored when the substrate contains a terminal alkyne in the 3-acyloxy-1,4-enyne moiety. Following this migration, the favored reaction cascade involves CO insertion followed by alkyne insertion before a final reductive elimination step. This sequence defines the process as a [5+1+2] cycloaddition, which was found to be energetically more favorable than the alternative [5+2+1] pathway where alkyne insertion precedes CO insertion. pku.edu.cn

| 5-Carbon Component | 1-C Component | 2-C Component | Catalyst | Key Mechanistic Steps | Product | Ref. |

| Yne-3-acyloxy-1,4-enyne (YACE) | CO | Alkyne | Rhodium(I) Complex | 1,2-Acyloxy migration, CO insertion, Alkyne insertion, Reductive elimination | 5/8 Fused Cyclooctatrienone | pku.edu.cn |

Complementary to the [5+1+2] cycloaddition, rhodium catalysis can also achieve [4+2+1] cycloadditions to construct 5/7 fused ring systems. These reactions typically involve the in situ generation of ene-ene-allenes from ene-yne propargyl esters, which then react with carbon monoxide. pku.edu.cnacs.org

Detailed mechanistic studies, combining kinetic experiments and DFT calculations, have revealed a four-step catalytic cycle. pku.edu.cnacs.org The process is initiated by a 1,3-acyloxy migration, which is distinct from the 1,2-migration seen in [5+1+2] pathways and is often the rate-determining step. This is followed by oxidative cyclization of the resulting allene (B1206475) with the rhodium center, migratory insertion of CO, and finally, reductive elimination to yield the 5/7 fused product. A crucial finding is the role of the allene moiety, which provides additional coordination to the rhodium center during the final step, favoring the reductive elimination for the [4+2+1] pathway over a competing [2+2+1] route. pku.edu.cnacs.org

Rhodium catalysts are highly effective in promoting cascade reactions that begin with the cycloisomerization of an unsaturated substrate to form a diene, which then engages in a tandem Diels-Alder reaction. This strategy provides rapid access to complex bicyclic and tricyclic heterocyclic systems with high atom economy. nih.govtesisenred.net

In one application, 1,6-allenenes undergo a regioselective cycloisomerization catalyzed by a rhodium/diphosphine system to generate six-membered exocyclic 1,3-dienes. These dienes can be trapped in a one-pot fashion with various dienophiles to construct a diverse array of nitrogen heterocycles. nih.gov A related process involves the rhodium-catalyzed tetradehydro-Diels-Alder (TDDA) reaction of enediynes. rsc.orgsemanticscholar.org Mechanistic studies and DFT calculations suggest that this reaction proceeds not through a thermal pathway but via a complex Rh(I)/Rh(III)/Rh(I)/Rh(III) redox cycle. This cycle involves the formation of an unusual seven-membered rhodacyclic allene intermediate and a rhodium-stabilized six-membered cyclic allene, ultimately leading to highly substituted isoindolines and isobenzofurans at room temperature. rsc.orgsemanticscholar.org

| Substrate Type | Catalyst System | Intermediate Diene | Tandem Reaction | Final Product | Ref. |

| 1,6-Allenenes | [Rh(cod)Cl]₂ / Diphosphine Ligand | Six-membered exocyclic 1,3-diene | Intermolecular Diels-Alder | Bicyclic/Tricyclic Heterocycles | nih.gov |

| (Z)-Enediynes | [RhCl(COD)]₂/AgSbF₆ / (rac)-BINAP | Rh-stabilized cyclic allene | Intramolecular TDDA | Substituted Isoindolines/Isobenzofurans | rsc.orgsemanticscholar.org |

| 1,5-Bisallenes | Rhodium(I) Complex | Rh-bound cyclic diene | Cycloisomerization/Diels-Alder | Polycyclic Heterocycles | tesisenred.net |

As introduced previously, the reaction between donor-acceptor (DA) aziridines and alkynes is a cornerstone of modern synthetic chemistry for building N-heterocycles. sioc-journal.cnacs.org The process relies on the generation of azomethine ylides from DA aziridines via C-C bond cleavage, a transformation often promoted by Lewis acids. rsc.orgsioc-journal.cn These 1,3-dipoles then undergo cycloaddition with the alkyne component of an enyne substrate.

The scope of this reaction is broad, but significant challenges remain, particularly in controlling stereochemistry. The development of catalytic asymmetric versions has been a major focus. The successful strategies often require powerful catalytic systems that can both efficiently promote the C-C bond cleavage and provide a chiral environment to dictate the facial selectivity of the subsequent cycloaddition. rsc.org The relay catalysis system involving an achiral promoter and a separate chiral catalyst is a leading example of how to address this challenge. rsc.orgrsc.org

Rhodium-Catalyzed Cycloisomerization/Diels-Alder Cascades

Hydrofunctionalization Reactions of this compound Derivatives

Hydrofunctionalization, the addition of an E-H bond (where E is a heteroatom or carbon) across a C-C multiple bond, is a highly atom-economical method for introducing functionality. For conjugated enynes, the primary challenge is controlling the chemo- and regioselectivity, as addition can occur at the alkene, the alkyne, or across the conjugated system (1,4-addition).

Copper-hydride catalysis has emerged as a powerful tool for the 1,2-hydrofunctionalization of 1,3-enynes. rsc.org For instance, an efficient copper-catalyzed reaction with ketones yields highly substituted and enantioenriched homopropargyl alcohols. rsc.org DFT calculations support a mechanism involving an enantioselective 1,2-hydrocupration of the enyne's double bond to give a propargyl-copper intermediate, which then reacts with the ketone. rsc.org

Cobalt-catalyzed hydrosilylation has also been achieved with excellent site- and stereoselectivity for both 1,3- and 1,4-enynes. chinesechemsoc.org These reactions provide access to valuable chiral alkenylsilanes. Furthermore, palladium catalysts supported by specialized phosphine (B1218219) ligands have been developed for a range of hydrofunctionalization reactions of 1,3-enynes, including hydroboration, hydroalkylation, and hydroalkynylation. pku.edu.cn The proposed mechanism for these transformations involves an outer-sphere oxidative addition where the Pd(0)/ligand complex and an electrophile cooperatively activate the enyne substrate to form a Pd-π-allyl species, which then engages in bond formation. pku.edu.cn

| Reaction Type | Enyne Type | Catalyst System | Reagent (E-H source) | Product Type | Ref. |

| 1,2-Hydrofunctionalization | 1,3-Enyne | Copper-Hydride / Chiral Ligand | Ketone | Enantioenriched Homopropargyl Alcohol | rsc.org |

| Hydrosilylation | 1,3-Enyne | Cobalt Complex | Silane | Chiral Alkenylsilane | chinesechemsoc.org |

| Hydroboration | 1,3-Enyne | Pd / Senphos Ligand | Borane | Alkenylborane | pku.edu.cn |

| Hydroalkylation | 1,3-Enyne | Pd / Senphos Ligand | Alkyl Source | Functionalized Alkene | pku.edu.cn |

| Hydrothiolation | 1,3-Enyne | Pd / Senphos Ligand | Thiol | Alkenyl Thioether | pku.edu.cn |

Metal-Catalyzed Hydroboration and Hydroarylation

Metal-catalyzed hydroboration is a pivotal reaction in organic synthesis, offering a method for the reduction of unsaturated bonds like those in this compound. illinois.edu The use of transition metal catalysts not only accelerates the reaction but also provides control over chemo-, regio-, and stereoselectivity, making it highly valuable for synthetic applications. illinois.eduwikipedia.org Organoboron compounds, the products of hydroboration, are stable, have low toxicity, and are versatile building blocks in further synthetic transformations, such as Suzuki-Miyaura cross-coupling reactions. mdpi.com

The hydroboration of conjugated 1,3-diynes, a class of compounds to which this compound belongs, is a direct route to boryl-substituted 1,3-enynes or bisboryl-substituted 1,3-dienes. rsc.org While non-catalytic methods exist, transition metal-catalyzed hydroboration has gained prominence. rsc.org For instance, the monohydroboration of dodeca-5,7-diyne with disiamylborane (B86530) has been shown to proceed with high regio- and stereoselectivity. rsc.org

Catalysts based on rhodium, platinum, ruthenium, and copper have been effectively employed in the hydroboration of diynes. illinois.edumdpi.comrsc.orgacs.org The mechanism for rhodium-catalyzed hydroboration is generally understood to involve the oxidative addition of the B-H bond to the metal center, followed by coordination of the alkyne, migratory insertion, and finally, reductive elimination to yield the organoborane product and regenerate the catalyst. illinois.eduwikipedia.org

In the context of hydroarylation, transition metal catalysis facilitates the addition of an aryl group across a C-C triple bond, a process that allows for the rapid construction of complex molecules from simpler precursors. mdpi.comrsc.org Gold(I) and cobalt(II) complexes have been shown to catalyze the hydroarylation of diynes, leading to the formation of conjugated enynes with high stereoselectivity. mdpi.com Dinuclear nickel catalysis has also emerged as a highly selective method for the dimerization-hydroarylation of internal alkynes, producing synthetically challenging pentasubstituted 1,3-dienes. nih.gov

Table 1: Examples of Metal-Catalyzed Hydrofunctionalization of Diynes

| Catalyst System | Diyne Substrate | Reagent | Product Type | Key Features | Reference |

| [RhCl(PPh₃)₃] | Alkenes/Alkynes | Catecholborane | Organoborane | Accelerates reaction, selective for C=C over C=O | illinois.edu |

| [RuHCl(CO)(PPh₃)₃] | 1,4-diaryl-1,3-diynes | Pinacolborane | 2-boryl-1,3-enynes | Syn-addition, high regio- and stereocontrol | mdpi.com |

| Copper(I) | Symmetrical/unsymmetrical 1,3-diynes | Bis(pinacolato)diboron | 1-boryl-1,3-enynes | Regio- and stereoselective monohydroboration | mdpi.com |

| Gold(I) | Ester-containing diyne | Styrenes | Benzonorcaradienes | [4+3] annulation | mdpi.com |

| Dinuclear Nickel | Internal alkynes | Organoborons | Pentasubstituted 1,3-dienes | Dimerization-hydroarylation, high regio- and stereoselectivity | nih.gov |

Stereoselective Hydrogenation of Triple Bonds in Enynes

The stereoselective reduction of the triple bond in enyne systems like this compound is a critical transformation in organic synthesis, allowing for the controlled formation of either (Z)- or (E)-alkenes. thieme-connect.de The catalytic hydrogenation of alkynes is a primary method for achieving cis-alkenes, with palladium-based catalysts, particularly Lindlar's catalyst, being widely used. thieme-connect.demsu.edu These catalysts are "poisoned" to prevent the over-reduction of the resulting alkene to an alkane. msu.edu The strong adsorption of alkynes to the catalyst surface compared to alkenes facilitates this selectivity. msu.edu

For the synthesis of (E)-alkenes, transfer hydrogenation methods have been developed. researchgate.net Iridium complexes, for example, have been utilized as catalysts for the (E)-selective transfer semihydrogenation of alkynes using formic acid as a hydrogen donor. researchgate.net This approach offers high chemoselectivity and stereoselectivity, tolerating a wide range of functional groups. researchgate.net

Non-catalytic methods involving hydroelementation can also achieve stereoselective reduction. For instance, the monohydroboration of dodeca-5,7-diyne with disiamylborane, followed by protonolysis with acetic acid, yields (Z)-5-dodecen-7-yne with high selectivity. rsc.org

Table 2: Methods for Stereoselective Hydrogenation of Alkynes

| Method | Catalyst/Reagent | Selectivity | Product | Key Features | Reference |

| Catalytic Hydrogenation | Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂) | Z-selective | cis-Alkenes | Prevents over-reduction to alkane. | thieme-connect.demsu.edu |

| Transfer Hydrogenation | Iridium complex with formic acid | E-selective | trans-Alkenes | High chemo- and stereoselectivity, broad functional group tolerance. | researchgate.net |

| Hydroboration-Protonolysis | Disiamylborane followed by Acetic Acid | Z-selective | (Z)-Alkene | Non-catalytic, high regio- and stereoselectivity for specific substrates. | rsc.org |

Carbostannylation of Enyne Systems

Carbostannylation of alkynes is a powerful method for the synthesis of highly functionalized alkenylstannanes. kyoto-u.ac.jp These products are valuable intermediates in organic synthesis, particularly as nucleophiles in palladium-catalyzed cross-coupling reactions. kyoto-u.ac.jp The process involves the addition of a carbon-tin bond across a carbon-carbon triple bond.

Palladium-catalyzed carbostannylation of alkynes using alkynylstannanes proceeds stereoselectively to yield conjugated enyne substructures. kyoto-u.ac.jp The reaction is initiated by the oxidative addition of the C(sp)–Sn bond to the palladium complex. kyoto-u.ac.jp

Hydrostannation, the addition of a tin-hydride bond, is another important transformation. researchgate.net Palladium catalysts are commonly used, and the regioselectivity of the addition of tributyltin hydride to terminal alkynes can be influenced by the specific catalyst and reaction conditions. For example, the hydrostannation of dodec-1-yne can result in a mixture of regioisomers. researchgate.net The mechanism of palladium-catalyzed hydrostannation is believed to involve the oxidative addition of the Sn-H bond to the palladium(0) catalyst, followed by insertion of the alkyne and reductive elimination. researchgate.net

Oxidative Transformations of Enyne Compounds

The oxidative transformation of enyne compounds can lead to a variety of functionalized products. While specific oxidative reactions of this compound are not detailed in the provided search results, general principles of alkyne oxidation can be applied.

Permanganate hydroxylation of alkynes is known to proceed via a (3+2) cycloaddition mechanism, similar to osmylation, to form diols. acs.org The use of hypervalent iodine reagents can generate highly strained cyclic alkynes, which can then undergo further reactions. acs.org Ruthenium-catalyzed ene-yne cross-metathesis offers a route to functionalized dienes from alkenes and alkynes. researchgate.net

Computational and Theoretical Studies on this compound Reactivity

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure, stability, and reactivity of molecules, providing insights into reaction mechanisms. researchgate.netmdpi.comjournalcsij.com DFT calculations can be used to analyze the reaction pathways of processes involving enynes like this compound.

For example, DFT studies on dehydro-Diels-Alder reactions involving enynes and diynes have shown that concerted pathways are generally favored energetically over stepwise diradical routes. researchgate.net However, the energy difference between these pathways can be small, particularly for diynes, suggesting that competing mechanisms may be at play. researchgate.net The strain induced by bending the linear alkyne geometry is a critical factor in these reactions. researchgate.net

Conceptual DFT descriptors, such as electrophilicity and nucleophilicity, can be used to understand and predict the reactivity of triple bonds. rsc.org Studies have shown that bending the triple bond, as occurs in cyclic alkynes or strained transition states, significantly increases its reactivity. rsc.org DFT calculations have also been employed to study the energetics of various cycloaddition and rearrangement reactions. acs.orgresearchgate.net

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for investigating reaction mechanisms. nih.govunige.ch These methods have been applied to study the isomerization and pyrolysis of enyne radical cations.

For instance, ab initio calculations at the MRCI//ROHF/6-31G** level have been used to investigate the isomerization of the 1,3-hexadien-5-yne (B225871) radical cation. nih.gov These calculations revealed the energy barriers for isomerization to nonclassical five-membered ring structures and subsequently to the benzene (B151609) structure. nih.gov Similarly, ab initio and RRKM calculations have been used to study the pyrolysis of o-benzyne, a related unsaturated system. researchgate.net

These computational approaches are crucial for understanding the complex potential energy surfaces of reactions involving highly unsaturated molecules like this compound, helping to elucidate competing reaction pathways and the structures of transient intermediates. researchgate.net

Understanding Regio- and Stereoselectivity through Computational Models

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of conjugated enynes and predicting their outcomes. acs.orgnih.gov These theoretical investigations provide profound insights into the factors governing regioselectivity and stereoselectivity, which are crucial for designing efficient and selective synthetic methods. acs.org By calculating the energy profiles of various possible reaction pathways, researchers can identify the most favorable routes and rationalize experimental observations. pku.edu.cn

The regioselectivity in reactions of enynes, such as cycloadditions or hydrofunctionalizations, is often determined by a combination of steric and electronic factors. acs.org Computational studies can map the transition states for the formation of different regioisomers, revealing the subtle interplay of these effects. For instance, in the rhodium-catalyzed (5+2) cycloaddition of 3-acyloxy-1,4-enynes with alkynes, DFT calculations showed that the regioselectivity is established during the alkyne insertion step. The model predicted that the alkyne substituent prefers a distal position relative to the forming C-C bond to minimize steric hindrance, a prediction that aligns with experimental results. nih.gov Similarly, in the nickel-catalyzed hydrocyanation of 1,3-enynes, DFT studies were employed to understand the origin of the observed high regioselectivity, highlighting the critical role of the ligand and the alkene tether. nih.gov

Stereoselectivity is another key aspect that can be effectively rationalized through computational models. In reactions forming new stereocenters, models can calculate the energy barriers for competing diastereomeric transition states. acs.org A study on the cobalt-mediated intramolecular Pauson-Khand reaction of N-tethered 1,7-enynes found that the stereoselectivity of the alkene insertion step could be explained by analyzing the transition states corresponding to the coordination of the alkene through its Re- and Si-faces. The calculations showed a significant energy difference (4.3 kcal/mol) between the two competing pathways, which successfully accounted for the experimentally observed high diastereoselectivity. acs.org In other cases, such as the Pd/Cu-catalyzed hydrocarbation of allenes to form (E)-1,3-enynes, computational studies supported an unconventional Pd(II)/Pd(IV) catalytic cycle involving a stereodeterminant proton transfer step. figshare.com

| Enyne System | Reaction Type | Controlling Factor(s) | Computational Method | Key Finding | Reference |

|---|---|---|---|---|---|

| 1,7-Enynes | [2+2+2] Cycloaddition | Ligand Choice | DFT | Different ligands control the direction of alkyne approach, leading to opposite regioisomers. | acs.org |

| N-Tethered 1,7-Enynes | Pauson-Khand Reaction | Transition State Energetics | DFT (M11/6-311+G(d,p)) | Stereoselectivity is determined by the energy difference between Re- and Si-face alkene coordination. | acs.org |

| 1,6-Enynes | Arylative Cyclization | Pendant Enone Moiety | DFT | An unconventional insertion relay mechanism controls the trans-exo-selectivity. | chinesechemsoc.org |

| 3-Acyloxy-1,4-enynes | (5+2) Cycloaddition | Steric Hindrance | DFT | The alkyne substituent remains distal to the forming C-C bond in the regioselectivity-determining step. | nih.gov |

| 1,3-Enynes | Hydrocyanation | Ligand and Tethered Alkene | DFT | The ligand and substrate structure play key roles in achieving high regio- and stereoselectivity. | nih.gov |

Excited-State Dynamics and Electronic Excitation Distribution in Conjugated Systems

The conjugated π-system of this compound, comprising a double and a triple bond, is responsible for its unique electronic properties. Upon absorption of ultraviolet or visible light, molecules with such systems undergo electronic excitation, where an electron is promoted from a lower-energy occupied orbital to a higher-energy unoccupied orbital. usp.br For conjugated enynes, the most significant transition is typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as a π → π* transition. usp.br The energy gap between these orbitals dictates the wavelength of light absorbed. nih.gov

Following the initial photoexcitation, the molecule finds itself in a Franck-Condon state, a vibrationally excited level of the electronically excited state. This state is inherently unstable and undergoes rapid relaxation. Time-resolved spectroscopic studies on related systems have revealed that the evolution from the Franck-Condon state to the lowest energy, relaxed excited state is an ultrafast process, often occurring on a femtosecond timescale (approximately 300 fs). researchgate.net This relaxation involves the dissipation of excess vibrational energy and subtle geometric rearrangements of the molecule.

The distribution of electronic excitation across the conjugated system is a critical aspect of its photophysics. In molecules with extended conjugation, the excitation is often delocalized over the entire π-system. nih.gov However, in certain environments or with specific substitutions, phenomena such as excited-state symmetry breaking can occur, leading to a localization of charge. acs.org This can result in charge-transfer states, which have been investigated in various conjugated molecules. unige.ch The alkyne (−C≡C−) functionality within the conjugated backbone can serve as a sensitive vibrational reporter group to probe the charge distribution in the excited state. acs.org Changes in the vibrational frequency of the alkyne bond upon photoexcitation can provide direct insight into the charge dynamics and the degree of electron delocalization. nih.govacs.org The study of these excited-state dynamics is essential for applications in optoelectronic devices, where controlling charge generation and transport is paramount. nih.gov

| System Type | Key Dynamic Process | Timescale | Experimental Technique | Significance | Reference |

|---|---|---|---|---|---|

| [Ru(bpy)3]2+ | Franck-Condon to Relaxed State Evolution | ~300 fs | Femtosecond Time-Resolved Absorption Spectroscopy | Reveals the earliest events in excited-state relaxation. | researchgate.net |

| 2D Covalent Organic Frameworks | Singlet-Singlet Annihilation, Charge Generation | Microseconds (charge lifetime) | Transient Absorption Spectroscopy | Long-lived charges are crucial for optoelectronic applications. | nih.gov |

| Quadrupolar D−π–A−π–D Molecule | Symmetry-Breaking Charge Separation | Femtoseconds | Femtosecond TR-IR Spectroscopy | Demonstrates how charge can localize in a symmetrical molecule upon excitation. | acs.org |

| Dihydroazulene Photoswitches | Photoinduced Ring Opening | Varies with conjugation | Ab Initio DFT Calculations | Shows how modifying conjugation patterns can alter reaction kinetics. | rsc.org |

| Conjugated Polymers | Exciton Diffusion | Femtoseconds | Transient Absorption Microscopy | Electronic state symmetry significantly impacts the rate of energy transport. | acs.org |

Spectroscopic Characterization and Advanced Analytical Techniques Applied to Dodec 3 En 5 Yne

Mass Spectrometry Techniques in Enyne Compound Analysis

Mass spectrometry is indispensable for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a "soft" ionization technique particularly well-suited for the analysis of large or sensitive molecules that might decompose using other methods. creative-proteomics.comnews-medical.net While Dodec-3-en-5-yne is not an oligoyne, the principles of MALDI-TOF are relevant for the analysis of related, potentially unstable, conjugated systems. This technique allows for the observation of the molecular ion with minimal fragmentation, providing a clear determination of the molecular weight. creative-proteomics.com In the context of organic chemistry, MALDI-TOF is advantageous for analyzing sensitive compounds due to the soft ionization process. news-medical.net

Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique widely used to determine the molecular weights of organic molecules, including those with functionalities like enynes. libretexts.orglibretexts.org In ESI-MS, the sample is dissolved in a polar, volatile solvent and sprayed into a strong electric field, creating charged droplets. libretexts.org As the solvent evaporates, charged analyte molecules are released into the gas phase and directed into the mass analyzer. This method is highly effective for confirming the molecular ion of a compound like this compound. researchgate.netmdpi.com High-resolution ESI-MS can provide highly accurate mass measurements, which aids in determining the elemental composition of the molecule. mdpi.com

MALDI-TOF Mass Spectrometry for Unstable Oligoynes

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are crucial for identifying the specific functional groups present in a molecule by probing their characteristic vibrations. edinst.comwiley-vch.de

IR and Raman spectroscopy are complementary techniques. edinst.comacs.org For a vibration to be IR active, there must be a change in the dipole moment of the molecule during the vibration. edinst.com For a vibration to be Raman active, there must be a change in the polarizability of the molecule. edinst.com

For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the C=C stretching of the alkene and the C≡C stretching of the alkyne. The C-H stretching and bending vibrations of the alkyl chain and the olefinic protons would also be observable. Raman spectroscopy would be particularly sensitive to the more symmetric C≡C triple bond. acs.org

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Activity |

| Alkyne (C≡C) | Stretching | ~2100 - 2260 | Raman/IR |

| Alkene (C=C) | Stretching | ~1620 - 1680 | IR/Raman |

| Olefinic C-H | Stretching | ~3010 - 3095 | IR |

| Alkyl C-H | Stretching | ~2850 - 2960 | IR/Raman |

The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule, confirming the presence of the key enyne functionality. royalsocietypublishing.org

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique for studying organic compounds containing chromophores, which are parts of a molecule that absorb light in the UV-vis region. libretexts.org The conjugated system of this compound, consisting of a carbon-carbon double bond in conjugation with a carbon-carbon triple bond, acts as a chromophore. This conjugation allows for π → π* electronic transitions, where an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

The energy difference between the HOMO and LUMO determines the wavelength of maximum absorbance (λmax). For conjugated systems, this energy gap is smaller than in isolated double or triple bonds, resulting in absorption at longer wavelengths. libretexts.orglibretexts.org As the extent of conjugation increases, the HOMO-LUMO energy gap decreases further, shifting the λmax to even longer wavelengths. libretexts.orgshimadzu.com While the precise λmax for this compound requires experimental measurement, it can be predicted to fall within the UV region. The absorption is influenced by the specific geometry of the double bond (cis or trans) and the solvent used for the analysis. The intensity of the absorption is related to the molar absorptivity (ε), a characteristic of the specific π-electron system. youtube.com

The relationship between the extent of conjugation and the absorption maximum is well-established. By comparing this compound to other molecules with varying lengths of conjugated systems, its expected absorption characteristics can be contextualized.

| Compound | Structure | Conjugated System | λmax (nm) |

|---|---|---|---|

| Ethene | CH₂=CH₂ | 1 Double Bond | ~165 |

| 1,3-Butadiene | CH₂=CH-CH=CH₂ | 2 Conjugated Double Bonds | 217 libretexts.org |

| 1,3,5-Hexatriene | CH₂=CH-CH=CH-CH=CH₂ | 3 Conjugated Double Bonds | 258 libretexts.org |

| This compound (Predicted) | CH₃(CH₂)₅C≡C-CH=CH-CH₂CH₃ | 1 Double Bond + 1 Triple Bond | Expected in UV Region > 220 nm |

Transient Absorption Spectroscopy for Excited-State Dynamics

Transient Absorption Spectroscopy (TAS), also known as flash photolysis, is a pump-probe technique used to investigate the dynamics of short-lived excited states generated by photoexcitation. edinst.com This method is ideal for studying the processes that occur after this compound absorbs a photon. In a typical TAS experiment, a high-intensity "pump" pulse excites the molecule to a higher electronic state. edinst.comuni-tuebingen.de A second, lower-intensity "probe" pulse, with a variable time delay, is then passed through the sample to measure the absorption spectrum of the transient species. uni-tuebingen.de

By varying the delay time between the pump and probe pulses, the evolution of the excited state can be tracked from femtoseconds to seconds. uni-tuebingen.denih.gov For this compound, TAS could provide critical information on:

Excited-State Absorption (ESA): Characterizing the absorption of the molecule from its excited state.

Ground-State Bleach (GSB): Observing the depletion of the ground state population following excitation. edinst.com

Intersystem Crossing (ISC): Monitoring the transition from the initial singlet excited state to a longer-lived triplet state.

Excited-State Lifetime: Determining the decay kinetics of the excited species as they relax back to the ground state or proceed through other pathways. nih.gov

The resulting data allows for the construction of a detailed model of the photophysical relaxation pathways of the molecule. The table below illustrates the type of kinetic data that could be obtained from a TAS study of this compound.

| Observed Species / Process | Wavelength (nm) | Characteristic Lifetime (τ) | Assignment |

|---|---|---|---|

| Ground-State Bleach Recovery | ~λmax of ground state | τ₁ ≈ 10-100 ps | Recovery of the ground state population |

| Singlet Excited-State Absorption | (Hypothetical) 400-500 nm | τ₁ ≈ 10-100 ps | Decay of the S₁ state |

| Triplet Excited-State Absorption | (Hypothetical) 500-650 nm | τ₂ > 1 ns | Decay of the T₁ state formed via intersystem crossing |

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic methods are essential for assessing the purity of this compound and for separating its potential isomers. chemcon.commoravek.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for these purposes. chemcon.com

Purity Analysis: The purity of a synthesized batch of this compound can be determined by identifying and quantifying impurities, which may include starting materials, byproducts, or degradation products. moravek.comchromforum.org HPLC is a versatile technique for this analysis, typically using a UV detector set to the λmax of the enyne chromophore. chromforum.org The area of the main peak in the resulting chromatogram relative to the total area of all peaks provides a measure of percentage purity.

Isomeric Analysis: this compound can exist as geometric isomers due to the restricted rotation around the carbon-carbon double bond, namely (3E)-Dodec-3-en-5-yne and (3Z)-Dodec-3-en-5-yne. Separating these stereoisomers is crucial for understanding their distinct chemical and physical properties.

Gas Chromatography (GC) is particularly well-suited for the analysis of volatile compounds like dodecenyne isomers. uta.edu The separation is based on the differential partitioning of the isomers between a gaseous mobile phase and a liquid stationary phase within a capillary column. sigmaaldrich.com The choice of stationary phase is critical for achieving separation.

Non-polar columns (e.g., polydimethylsiloxane) primarily separate compounds based on their boiling points. sigmaaldrich.com

Polar columns (e.g., those containing cyanopropyl functional groups) offer different selectivity based on dipole-dipole interactions and can be highly effective at separating geometric isomers. sigmaaldrich.com

The successful separation of complex isomer mixtures, such as those found in dodecenes, has been demonstrated using advanced techniques like two-dimensional gas chromatography (GCxGC), which provides enhanced resolving power. nih.gov For enyne isomers, a carefully selected GC column and optimized temperature program can resolve the E and Z forms. researchgate.net

| Isomer | Structure | Hypothetical Retention Time (min) on Non-Polar Column | Hypothetical Retention Time (min) on Polar Column |

|---|---|---|---|

| (3Z)-Dodec-3-en-5-yne | cis isomer | 12.5 | 13.8 |

| (3E)-Dodec-3-en-5-yne | trans isomer | 12.8 | 13.2 |

Future Directions and Emerging Research Avenues for Dodec 3 En 5 Yne Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, and the synthesis of enynes is no exception. Future research is focused on creating more sustainable routes to molecules like Dodec-3-en-5-yne that minimize waste, reduce energy consumption, and utilize less toxic materials.

A key strategy is the application of atom-economical reactions, where most of the atoms from the reactants are incorporated into the final product. Enyne metathesis, a powerful reaction for forming 1,3-dienes from enynes, exemplifies this principle. organic-chemistry.orgbeilstein-journals.org Ruthenium-catalyzed enyne metathesis, in particular, has become a cornerstone of modern synthesis due to its efficiency and functional group tolerance. organic-chemistry.orgmdpi.com The development of tandem reactions that combine enyne metathesis with other established transformations, such as Diels-Alder or Suzuki-Miyaura couplings, offers a powerful strategy for building complex molecules from simple precursors in a sustainable manner. beilstein-journals.org

Another avenue is the use of earth-abundant and less toxic metal catalysts. While precious metals like palladium and rhodium are highly effective, their cost and toxicity are significant drawbacks. Consequently, there is growing interest in using catalysts based on copper, which is more abundant and less toxic. rsc.org Copper-catalyzed functionalization of enynes has emerged as a powerful approach for a variety of transformations. rsc.org Similarly, the exploration of iron-catalyzed cross-coupling reactions presents a more sustainable alternative. researchgate.net

Furthermore, research into environmentally benign reaction conditions is critical. This includes the use of greener solvents, such as water or deep eutectic solvents, and the development of solvent-free methods like mechanochemical synthesis, which can lead to improved yields, higher purity, and reduced energy consumption. researchgate.netpublish.csiro.au

Exploration of Novel Catalytic Systems for Enyne Transformations

Catalysis is at the heart of enyne chemistry, enabling a vast array of transformations that would be difficult or impossible to achieve otherwise. The exploration of novel catalytic systems is a continuous effort aimed at discovering reactions with higher efficiency, selectivity, and broader substrate scope.

Ruthenium catalysts , particularly the Grubbs and Hoveyda-type complexes, are central to enyne metathesis. organic-chemistry.orgwikipedia.org These catalysts are constantly being refined to improve their stability, activity, and selectivity, enabling both ring-closing and cross-enyne metathesis reactions under mild conditions. organic-chemistry.orgpublish.csiro.au

Rhodium catalysts have been instrumental in developing novel cycloisomerization and cycloaddition reactions of enynes. organic-chemistry.orgnih.gov These catalysts can promote C-C bond formation to produce a variety of carbo- and heterocycles, often with high endoselectivity. organic-chemistry.org The mechanism frequently involves the formation of a rhodium vinylidene intermediate, which opens up new pathways for constructing complex cyclic structures. organic-chemistry.org

Gold and Platinum catalysts are known for their ability to activate alkynes electrophilically, leading to unique skeletal reorganizations and cycloadditions. mdpi.comcapes.gov.brbeilstein-journals.org Gold-catalyzed reactions, in particular, have seen a surge in interest, enabling the synthesis of complex polycyclic systems through cascade reactions. mdpi.combeilstein-journals.org

Copper catalysts are gaining prominence for their role in sustainable chemistry. rsc.org They are effective in a range of enyne functionalizations, including boro-functionalizations, hydro-functionalizations, and radical-mediated difunctionalizations. rsc.org The unique reactivity of copper allows for transformations that are complementary to those of other transition metals. rsc.org

| Catalyst System | Typical Transformation(s) | Significance |

| Ruthenium (e.g., Grubbs, Hoveyda) | Enyne Metathesis (Ring-Closing, Cross) | High atom economy, functional group tolerance, synthesis of 1,3-dienes. organic-chemistry.orgbeilstein-journals.orgwikipedia.org |

| Rhodium | Cycloisomerization, Cycloaddition ([5+2], [5+1]) | Access to diverse carbo- and heterocycles, often with high selectivity. organic-chemistry.orgnih.gov |

| Gold / Platinum | Electrophilic Alkyne Activation, Cycloaddition ([2+2], [4+2]) | Skeletal rearrangements, synthesis of complex polycyclic systems. mdpi.combeilstein-journals.orgacs.org |

| Copper | Hydrofunctionalization, Radical Difunctionalization | Sustainable (earth-abundant, low toxicity), unique reactivity pathways. rsc.org |

| Cobalt | Asymmetric Cycloaddition ([3+2]) | Use of cheaper, first-row transition metals for enantioselective synthesis. pku.edu.cn |

Expansion of Cycloaddition Chemistry for Diverse Ring Systems